2-Amino-3-cyclobutylpropan-1-ol: A Comprehensive Guide to Chemical Properties, Reactivity, and Applications in Drug Discovery
2-Amino-3-cyclobutylpropan-1-ol: A Comprehensive Guide to Chemical Properties, Reactivity, and Applications in Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of non-natural, sterically constrained building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 2-Amino-3-cyclobutylpropan-1-ol has emerged as a highly versatile, bifunctional chiral building block[1]. Featuring a rigid cyclobutyl moiety coupled with a 1,2-amino alcohol core, this compound offers unique spatial geometry that bridges the gap between flexible aliphatic chains (e.g., leucinol) and bulkier, more metabolically susceptible ring systems. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, synthetic methodologies, and integration into modern drug discovery pipelines, such as the development of CX3CR1 modulators[2].
Physicochemical & Structural Profiling
Understanding the baseline physicochemical properties of 2-amino-3-cyclobutylpropan-1-ol is critical for predicting its behavior in both synthetic workflows and biological systems. The data below synthesizes the core metrics for the free base and its commercially relevant stereoisomers[3],[4],[5].
Quantitative Data Summary
| Property | Value |
| Chemical Name | 2-Amino-3-cyclobutylpropan-1-ol |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| CAS Number (Unspecified Stereochem) | 1432507-47-5[3] |
| CAS Number ((2S)-isomer) | 1213883-19-2[5],[1] |
| CAS Number ((2R)-isomer HCl salt) | 2766305-10-4[6] |
| Topological Polar Surface Area (TPSA) | ~46.2 Ų |
| Hydrogen Bond Donors | 3 (NH₂ = 2, OH = 1) |
| Hydrogen Bond Acceptors | 2 (N = 1, O = 1) |
| Rotatable Bonds | 3 |
Structural Causality in Drug Design
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The Cyclobutyl Motif: The cyclobutane ring introduces a specific degree of rigidity and lipophilicity. Unlike a flexible isobutyl group, the cyclobutyl ring restricts conformational entropy, which can significantly lower the entropic penalty upon binding to a target protein's hydrophobic pocket. Furthermore, the absence of benzylic or tertiary unshielded protons enhances metabolic stability against cytochrome P450-mediated oxidation.
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The 1,2-Amino Alcohol Core: This motif acts as a powerful bidentate directing group and nucleophile. The proximity of the primary amine and primary alcohol allows for the facile construction of heterocycles (e.g., oxazolidinones via reaction with phosgene equivalents) or selective mono-functionalization (e.g., N-amidation vs. O-alkylation) based on pH and reagent selection.
Synthetic Workflows & Methodologies
The most robust method for synthesizing enantiopure 2-amino-3-cyclobutylpropan-1-ol is the chemoselective reduction of its corresponding amino acid, 3-cyclobutylalanine[7]. To prevent racemization at the labile alpha-stereocenter, aggressive reagents like Lithium Aluminum Hydride (LAH) are often avoided. Instead, the NaBH₄/I₂ system is the gold standard[8],[9].
Mechanistic Pathway
The reaction of Sodium Borohydride (NaBH₄) with Iodine (I₂) in tetrahydrofuran (THF) generates diborane (B₂H₆) in situ[8]. Borane acts as a highly electrophilic reducing agent that coordinates strongly to the amine, forming a triacyloxyborane intermediate with the carboxylic acid, which is subsequently reduced to the primary alcohol[10]. This process is highly chemoselective and preserves the stereochemical integrity of the molecule.
Fig 1: Chemoselective reduction of 3-cyclobutylalanine to 2-amino-3-cyclobutylpropan-1-ol.
Protocol 1: Synthesis of (2S)-2-Amino-3-cyclobutylpropan-1-ol via NaBH₄/I₂ Reduction
Self-Validating System: The evolution of hydrogen gas serves as a visual indicator of diborane generation. The disappearance of the carboxylic acid peak (~170 ppm) in ¹³C NMR validates reaction completion.
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Preparation: Suspend (2S)-3-cyclobutylalanine (1.0 equiv) and NaBH₄ (2.5 equiv) in anhydrous THF (0.5 M) under an inert argon atmosphere.
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Activation: Cool the suspension to 0 °C using an ice bath.
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Diborane Generation: Dissolve I₂ (1.0 equiv) in anhydrous THF and add dropwise to the reaction mixture over 30 minutes. Caution: Vigorous evolution of H₂ gas will occur[8].
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Reduction: Once addition is complete, remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours.
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Quenching: Cool the mixture to 0 °C and carefully quench by the dropwise addition of Methanol (MeOH) until effervescence ceases, destroying excess borane.
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Hydrolysis: Evaporate the solvent in vacuo. Dissolve the white residue in 20% aqueous NaOH and heat at 80 °C for 2 hours to break the tightly bound boron-nitrogen complexes.
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Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure amino alcohol.
Applications in Medicinal Chemistry
2-Amino-3-cyclobutylpropan-1-ol is extensively utilized in the synthesis of advanced pharmaceutical intermediates. A prominent recent application is its use in synthesizing small molecule CX3CR1 modulators, which are critical targets for inflammatory and neurodegenerative diseases[2].
In these discovery pipelines, the primary amine of the building block is typically coupled with a complex heteroaryl carboxylic acid.
Fig 2: Integration of the amino alcohol into a CX3CR1 modulator synthesis pipeline.
Protocol 2: Chemoselective Amide Coupling
Causality: HATU is selected over EDC/HOBt due to its superior efficiency in handling sterically hindered primary amines adjacent to a chiral center, minimizing epimerization through the highly reactive HOAt ester intermediate.
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Activation: Dissolve the target carboxylic acid scaffold (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.
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Coupling: Add 2-amino-3-cyclobutylpropan-1-ol (1.1 equiv)[2] to the mixture. Stir at room temperature for 2–4 hours.
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Validation Checkpoint: Monitor via LC-MS. The target mass should correspond to [M+H]+=Macid+129.20−18.02 (loss of water).
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Workup: Dilute with EtOAc, wash sequentially with saturated aqueous NaHCO₃, 1M HCl (to remove unreacted amine), and brine. Dry and concentrate for downstream processing.
Analytical Characterization Protocol
To ensure the scientific integrity of the synthesized or procured 2-amino-3-cyclobutylpropan-1-ol[6], rigorous analytical validation must be performed:
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Chiral High-Performance Liquid Chromatography (HPLC): To confirm enantiomeric excess (ee > 98%), utilize a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1). The diethylamine additive is crucial to prevent peak tailing of the primary amine[9].
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Nuclear Magnetic Resonance (NMR):
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¹H NMR (CDCl₃): Look for the characteristic multiplet of the cyclobutyl methine proton (~2.3 ppm) and the distinct diastereotopic protons of the -CH₂OH group (~3.4 - 3.6 ppm).
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¹³C NMR: Confirm the presence of the alpha-carbon (~55 ppm) and the oxygen-bearing carbon (~65 ppm).
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References
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- guidechem.
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- benchchem.com - (2S)
- nih.gov (PubChem)
- google.com (Patents)
- scribd.
- researchgate.
- acs.
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